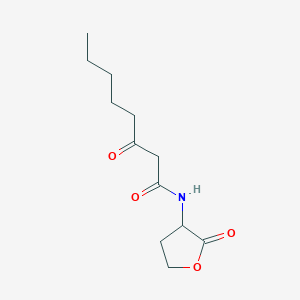

N-(3-Oxooctanoyl)-DL-homoserine lactone

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of compounds structurally similar to 3-oxo-N-(2-oxooxolan-3-yl)octanamide involves multi-step organic reactions. For instance, the synthesis of N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives includes converting 4-hydroxy coumarin to its corresponding ethyl propanoate, followed by hydrolysis and amine substitution reactions (D. Rambabu et al., 2012). Such methodologies can be adapted for the synthesis of 3-oxo-N-(2-oxooxolan-3-yl)octanamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical behavior of compounds. For related compounds, X-ray diffraction studies have been used to confirm the molecular structures, providing detailed insights into the atomic arrangements and confirming theoretical predictions about molecular geometry (A. Fadda et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of compounds similar to 3-oxo-N-(2-oxooxolan-3-yl)octanamide can be understood by studying their involvement in various reactions. For example, the ene reaction of 3-oxabicyclo[3.3.0]oct-1(5)-ene-2,4-dione with cyclopentadiene shows specific reactivity patterns that could be extrapolated to understand the chemical behavior of 3-oxo-N-(2-oxooxolan-3-yl)octanamide (P. Camps et al., 1984).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, and solubility, are determined by its molecular structure. Studies on similar compounds, such as 3-oxo-N-(pyridin-2-yl)butanamide, provide insights into how molecular features influence these properties, which can help predict the behavior of 3-oxo-N-(2-oxooxolan-3-yl)octanamide in different environments (Alaa M. Munshi et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, are key to understanding a compound's utility in scientific research. For example, the synthesis and reactivity of 2-oxa-4,6,8-triazabicyclo[3.3.0]octanes provide a foundation for discussing the reactivity and potential applications of 3-oxo-N-(2-oxooxolan-3-yl)octanamide (A. Kakanejadifard et al., 2004).

Applications De Recherche Scientifique

Renforcer de la résistance des plantes contre les agents pathogènes

“N-(3-Oxooctanoyl)-DL-homoserine lactone” primes plant resistance against necrotrophic pathogens like Pectobacterium carotovorum by coordinating Jasmonic Acid and Auxin-Signaling Pathways . Il améliore la résistance d'Arabidopsis aux bactéries hémi-biotrophes Pseudomonas syringae pv. tomato DC3000 en stimulant la voie de l'acide salicylique (AS) .

Rôle dans la détection de quorum

De nombreuses bactéries Gram-négatives utilisent de petites molécules de signalisation, telles que les N-acyl-homoserine lactones (AHL), pour communiquer entre elles et coordonner leurs comportements collectifs .

Rôle dans les réponses de défense des plantes

Les signaux de détection de quorum à longue chaîne jouent un rôle dans l'amorçage des réponses de défense des plantes .

Dégradation des AHL

La N-acylhomoserine lactonase dégrade le cycle lactone des AHL pour parvenir à l'extinction du quorum des gènes de virulence phytopathogènes .

Atténuation de l'infection bactérienne pathogène

Des nanofleurs hybrides à base de N-acylhomoserine lactonase ont été développées comme un nouveau réactif de biocontrôle efficace avec un effet de contrôle significatif, une adaptabilité environnementale exceptionnelle et une tolérance .

Rôle dans la pathogénicité des plantes

Escherichia coli BL21-pET28a- KaAhl recombinante produisant des protéines KaAhl pourrait effectivement inhiber la pathogénicité des plantes d'Erwinia carotovorum pendant 72 h .

Mécanisme D'action

Target of Action

N-(3-Oxooctanoyl)-DL-homoserine lactone is a microbial quorum-sensing signaling molecule . It primarily targets the TraR and TraI proteins of Agrobacterium tumefaciens . These proteins mediate cell-density-dependent expression of the Ti plasmid tra regulon . TraI synthesizes the autoinducer pheromone this compound, while TraR is a responsive transcriptional activator .

Mode of Action

The interaction of this compound with its targets results in significant changes. It stimulates the tra gene expression . The compound enhances the affinity of TraR either for other TraR monomers or for DNA binding sites . Overexpression of TraR potentiates this interaction by mass action .

Biochemical Pathways

This compound is involved in the quorum sensing (QS) system . QS is used by bacteria to regulate their gene expression in a density-dependent manner . This mechanism is mediated by the constant synthesis and perception of small signaling molecules, which proportionally increase in concentration with increasing cell numbers .

Pharmacokinetics

It’s known that the compound can be produced by agrobacterium tumefaciens f2 . After the addition of exogenous this compound, the exopolysaccharide concentration of microbial flocculants improved by 1.4 times .

Result of Action

The molecular and cellular effects of this compound’s action are significant. In wild-type strains, only this compound significantly stimulates tra gene expression, while many autoinducer analogs are potent antagonists . The microbial flocculant production increased by 1.55 times and the flocculation efficiency increased by 10.96% under certain fermentation conditions .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the optimal fermentation conditions for adding this compound were found to be 0.22 μM this compound at 30.36 °C and an initial pH of 8.11 .

Propriétés

IUPAC Name |

3-oxo-N-(2-oxooxolan-3-yl)octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCMGCFNLNFLSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403631 | |

| Record name | N-(3X-Oxooctanoyl)-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106983-27-1 | |

| Record name | N-(3X-Oxooctanoyl)-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

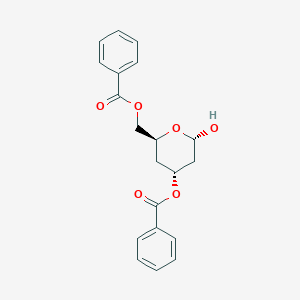

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3OC8HSL affect Brenneria rubrifaciens even though it's not a primary signaling molecule produced by this bacterium?

A1: While Brenneria rubrifaciens primarily produces N-(3-oxohexanoyl)-homoserine lactone (3OC6HSL) and N-hexanoyl-homoserine lactone (C6HSL) for quorum sensing [], research indicates that 3OC8HSL, an AHL produced by other bacterial species, can also influence its behavior. Specifically, 3OC8HSL can induce rubrifacine production in a B. rubrifaciens bruI mutant strain, which lacks the ability to produce its own AHLs []. This suggests potential cross-talk between different bacterial species via AHL signaling molecules. Furthermore, 3OC8HSL can restore the ability of the bruI mutant to elicit a hypersensitive response (HR) in tobacco leaves, indicating its influence on the pathogenicity of B. rubrifaciens []. This highlights the complex interplay of AHL signaling in bacterial communities and their interactions with host plants.

Q2: What is the significance of the observation that 3OC8HSL induces rubrifacine production in a B. rubrifaciens bruI mutant?

A2: The induction of rubrifacine production by 3OC8HSL in the B. rubrifaciens bruI mutant has several key implications. Firstly, it suggests that the bruR gene, which is adjacent to bruI and encodes a LuxR homologue, may be involved in recognizing and responding to a broader range of AHLs beyond those primarily produced by B. rubrifaciens []. Secondly, the ability of 3OC8HSL to restore both rubrifacine production and the HR in the bruI mutant suggests a link between these phenotypes and quorum sensing []. This provides valuable insights into the role of quorum sensing in regulating virulence factors and the interaction of B. rubrifaciens with its host.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)